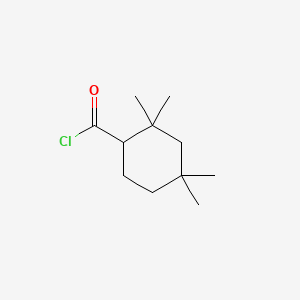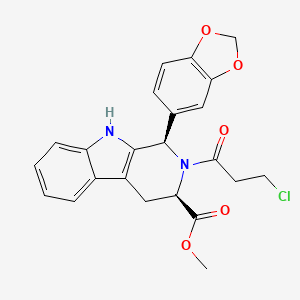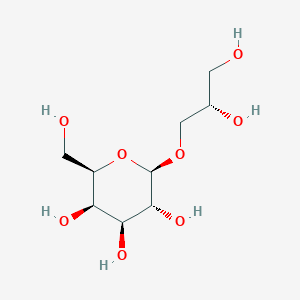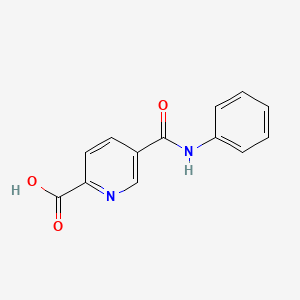
2,2,4,4-Tetramethylcyclohexanecarbonyl Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4,4-Tetramethylcyclohexanecarbonyl Chloride is a chemical compound with the molecular formula C11H19ClO and a molecular weight of 202.72 g/mol. It is an intermediate used in the synthesis of various chemical products, including synthetic elastomers and natural rubber.
准备方法
The preparation of 2,2,4,4-Tetramethylcyclohexanecarbonyl Chloride involves several synthetic routes. One common method includes the reaction of isobutyryl chloride with triethylamine and zinc powder under reflux conditions . The reaction mixture is then cooled, filtered, and distilled under reduced pressure to obtain the desired product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis.
化学反应分析
2,2,4,4-Tetramethylcyclohexanecarbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized products.
Common reagents used in these reactions include hydrogen gas for reduction and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,2,4,4-Tetramethylcyclohexanecarbonyl Chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, including synthetic elastomers and natural rubber.
Biology: The compound is used in studies related to cyclic oligomer formation in the copolymerization of isoprene with isobutylene.
Medicine: It is investigated for its potential use in drug synthesis and other pharmaceutical applications.
Industry: The compound is used in the production of polyesters and other industrial materials.
作用机制
The mechanism of action of 2,2,4,4-Tetramethylcyclohexanecarbonyl Chloride involves its reactivity with various molecular targets. It can act as an acylating agent, reacting with nucleophiles to form acylated products. The pathways involved in its reactions depend on the specific conditions and reagents used .
相似化合物的比较
2,2,4,4-Tetramethylcyclohexanecarbonyl Chloride can be compared with similar compounds such as:
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: This compound has similar structural features but different reactivity and applications.
2,2,4,4-Tetramethylcyclobutane-1,3-diol: Another similar compound with distinct properties and uses.
The uniqueness of this compound lies in its specific reactivity and applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C11H19ClO |
|---|---|
分子量 |
202.72 g/mol |
IUPAC 名称 |
2,2,4,4-tetramethylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C11H19ClO/c1-10(2)6-5-8(9(12)13)11(3,4)7-10/h8H,5-7H2,1-4H3 |
InChI 键 |
NWMYDSUTPQWCIV-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(C(C1)(C)C)C(=O)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid](/img/structure/B13850640.png)
![(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate](/img/structure/B13850642.png)
![2-[(2-Chloro-5-methoxy-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B13850650.png)
![5,6-dihydro-4H-furo[3,4-c]pyrrole](/img/structure/B13850664.png)
![3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13850669.png)

![3-[4-(4-Bromobutoxy)phenyl]propan-1-ol](/img/structure/B13850682.png)
![N,2-Dimethyl-N-(5-methylthiazol-2-yl)-4-(pyrrolidin-1-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-Dioxide](/img/structure/B13850686.png)
![N-[(2S,5R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(3R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B13850688.png)
![5-(3-chloroanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13850693.png)

